molecular formula C17H17ClN6O2 B2414749 3-(2-chlorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921858-20-0

3-(2-chlorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2414749
CAS No.: 921858-20-0
M. Wt: 372.81
InChI Key: FZAIGXNZOCMQJX-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C17H17ClN6O2 and its molecular weight is 372.81. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of hydrogen bonds and hydrophobic interactions between the compound and the active site of CDK2 . The inhibition of CDK2 leads to cell cycle arrest, preventing the proliferation of cancer cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of the cell cycle, preventing DNA replication and cell division . The downstream effects include reduced proliferation of cancer cells and potential induction of apoptosis .

Pharmacokinetics

Like other 1,2,4-triazole derivatives, it is expected to have good pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (adme) . The triazole ring is known to improve metabolic stability, increasing the bioavailability of the compound .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells . By arresting the cell cycle, the compound prevents the replication of DNA and the division of cells . This can lead to the death of cancer cells and the reduction of tumor growth .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its interaction with CDK2 . Additionally, the presence of other molecules, such as proteins or lipids, can affect the distribution and metabolism of the compound .

Properties

IUPAC Name

8-(2-chlorophenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O2/c1-9(2)23-12-14(21(3)17(26)22(4)15(12)25)24-13(19-20-16(23)24)10-7-5-6-8-11(10)18/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAIGXNZOCMQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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